molecular formula C29H40N6O8 B12323210 H-DL-Pro-DL-Pro-Gly-DL-Phe-DL-Ser-DL-Pro-OH

H-DL-Pro-DL-Pro-Gly-DL-Phe-DL-Ser-DL-Pro-OH

Cat. No.: B12323210
M. Wt: 600.7 g/mol
InChI Key: ACXPKKAGSGSMMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound H-DL-Pro-DL-Pro-Gly-DL-Phe-DL-Ser-DL-Pro-OH is a synthetic peptide composed of multiple amino acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-DL-Pro-DL-Pro-Gly-DL-Phe-DL-Ser-DL-Pro-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the growing chain.

    Deprotection: Temporary protecting groups are removed to allow the next amino acid to couple.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like This compound often involves automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale production with high precision and efficiency.

Chemical Reactions Analysis

Types of Reactions

H-DL-Pro-DL-Pro-Gly-DL-Phe-DL-Ser-DL-Pro-OH: can undergo various chemical reactions, including:

    Oxidation: This reaction can modify specific amino acid residues, such as methionine or cysteine.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted to alter the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various amino acid derivatives and coupling reagents like HBTU or DIC.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to sulfoxides or sulfone derivatives, while reduction can yield free thiol groups.

Scientific Research Applications

H-DL-Pro-DL-Pro-Gly-DL-Phe-DL-Ser-DL-Pro-OH: has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.

    Medicine: Investigated for potential therapeutic applications, such as drug delivery systems or as a scaffold for developing new drugs.

    Industry: Utilized in the development of biomaterials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of H-DL-Pro-DL-Pro-Gly-DL-Phe-DL-Ser-DL-Pro-OH depends on its specific application. In general, peptides can interact with molecular targets such as enzymes, receptors, or other proteins. These interactions can modulate biological pathways, leading to various physiological effects. The specific amino acid sequence of the peptide determines its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

    H-DL-Pro-DL-Pro-Gly-DL-Phe-DL-Ser-DL-Pro-OH: can be compared to other synthetic peptides with similar sequences but different amino acid compositions.

  • Examples include H-DL-Pro-DL-Pro-Gly-DL-Phe-DL-Ser-DL-Pro-NH2 or H-DL-Pro-DL-Pro-Gly-DL-Phe-DL-Ser-DL-Pro-OMe .

Uniqueness

The uniqueness of This compound lies in its specific amino acid sequence, which imparts distinct chemical and biological properties. This sequence can influence the peptide’s stability, solubility, and interaction with molecular targets, making it suitable for specific research applications.

Properties

IUPAC Name

1-[3-hydroxy-2-[[3-phenyl-2-[[2-[[1-(pyrrolidine-2-carbonyl)pyrrolidine-2-carbonyl]amino]acetyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H40N6O8/c36-17-21(28(41)35-14-6-11-23(35)29(42)43)33-25(38)20(15-18-7-2-1-3-8-18)32-24(37)16-31-26(39)22-10-5-13-34(22)27(40)19-9-4-12-30-19/h1-3,7-8,19-23,30,36H,4-6,9-17H2,(H,31,39)(H,32,37)(H,33,38)(H,42,43)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACXPKKAGSGSMMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)N2CCCC2C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H40N6O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

600.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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